Ethyl 6-methoxyquinoline-3-carboxylate CAS 26660-48-0 properties
Ethyl 6-methoxyquinoline-3-carboxylate CAS 26660-48-0 properties
An In-depth Technical Guide to Ethyl 6-methoxyquinoline-3-carboxylate (CAS 26660-48-0): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-methoxyquinoline-3-carboxylate (CAS: 26660-48-0), a key heterocyclic building block in modern medicinal chemistry. The quinoline scaffold is central to the development of numerous therapeutic agents, and this specific derivative offers a strategic combination of functional groups for synthetic elaboration. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides an illustrative synthetic protocol, explores its significant applications as a versatile intermediate, and outlines essential safety and handling procedures. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for leveraging this compound in research and development endeavors.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities. Its rigid, bicyclic aromatic nature provides a robust framework for the precise three-dimensional orientation of functional groups, enabling targeted interactions with biological macromolecules.
Ethyl 6-methoxyquinoline-3-carboxylate emerges as a particularly valuable derivative. The ester at the 3-position acts as a key synthetic handle for derivatization into amides or other functional groups, while the methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. This guide elucidates the core attributes of this compound, providing the technical foundation necessary for its effective application in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
Characterization of a starting material is a foundational step in any synthetic workflow. The physical and spectroscopic properties of Ethyl 6-methoxyquinoline-3-carboxylate are essential for its identification, purity assessment, and handling.
Physical and Chemical Properties
The key physicochemical data for this compound have been consolidated from various sources and are presented below.
| Property | Value | Reference |
| CAS Number | 26660-48-0 | [1][2] |
| Molecular Formula | C13H13NO3 | [1][3] |
| Molecular Weight | 231.25 g/mol | [1][3] |
| IUPAC Name | ethyl 6-methoxyquinoline-3-carboxylate | |
| Appearance | No data available (typically an off-white to yellow solid) | |
| Solubility | No data available (expected to be soluble in organic solvents like ethyl acetate, and petroleum ether) | [4][5] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |
Spectroscopic Signature for Structural Verification
While a complete spectral analysis for this specific compound is not publicly available, data from closely related analogs, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, provide a strong basis for predicting its characteristic spectral features.[4][5] These analytical techniques are non-negotiable for confirming the identity and purity of the material post-synthesis or upon receipt from a supplier.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group, a singlet for the methoxy protons, and a series of doublets and doublets of doublets in the aromatic region (typically 7.0-9.0 ppm) characteristic of the substituted quinoline ring system.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each carbon atom. Expected signals would include those for the carbonyl carbon of the ester (around 165-170 ppm), the methoxy carbon (around 55-60 ppm), and a series of signals in the aromatic region (100-160 ppm).[4][5]
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is crucial for identifying key functional groups. A strong absorption band around 1700-1730 cm⁻¹ would indicate the C=O stretch of the ester. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C-O stretching from the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region.[4][5]
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MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M+) would be expected at m/z 231, with characteristic fragmentation patterns.
Synthesis and Purification: A Representative Protocol
The synthesis of substituted quinolines is a well-established field of organic chemistry. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core of Ethyl 6-methoxyquinoline-3-carboxylate from an appropriately substituted aniline.
Causality of the Synthetic Approach
The chosen method involves two key transformations:
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Condensation: The reaction of p-anisidine (4-methoxyaniline) with diethyl (ethoxymethylene)malonate (DEEM) forms an enamine intermediate. This step is driven by the nucleophilicity of the aniline nitrogen attacking the electron-deficient double bond of DEEM.
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Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce an intramolecular electrophilic aromatic substitution. The enamine ring-closes onto the aromatic ring, followed by the elimination of ethanol to form the pyridinone ring of the quinoline system. Subsequent esterification, if necessary, or direct use of appropriate starting materials yields the target ethyl ester.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate
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In a 250 mL round-bottom flask, combine p-anisidine (12.3 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).
-
Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Allow the reaction mixture to cool to room temperature. The resulting intermediate is often a solid or viscous oil and can be used in the next step without further purification.
Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
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To the crude intermediate from Step 1, add 100 mL of diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260°C) for 30-45 minutes.
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Cool the mixture to below 100°C and add 100 mL of hexane to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield the 4-hydroxyquinoline intermediate.
Step 3: Conversion to Ethyl 6-methoxyquinoline-3-carboxylate (if starting from the 4-hydroxy analog) This step is illustrative for converting a common intermediate. Direct synthesis routes may vary.
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The conversion of the 4-hydroxy group to the unsubstituted quinoline requires a two-step process: chlorination followed by reduction.
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Chlorination: Reflux the 4-hydroxyquinoline intermediate in excess phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.
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Reduction: The 4-chloro derivative can be reduced to the target compound using a catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (like MgO or Et₃N) to neutralize the HCl formed.
Purification Methodology
The final product is typically purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any remaining starting materials or byproducts.[4][5]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: High-level workflow for the synthesis of Ethyl 6-methoxyquinoline-3-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 6-methoxyquinoline-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material or intermediate. Its utility stems from its pre-functionalized core, which allows for rapid and divergent synthesis of compound libraries for screening.
-
Scaffold for Bioactive Molecules: The quinoline core is a well-established pharmacophore. This compound serves as a foundational scaffold for creating derivatives with potential therapeutic applications, including anticoccidial, antimicrobial, and anticancer agents.[6][7][8][9]
-
Versatile Chemical Intermediate: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. These transformations open pathways to a vast chemical space, enabling extensive Structure-Activity Relationship (SAR) studies. For instance, quinoline-3-carboxamides have been identified as potent inhibitors of enzymes like hematopoietic prostaglandin D synthase (H-PGDS).[10]
-
Antiviral Research: Related quinoline structures have been investigated for antiviral properties, including as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the relevance of this scaffold in addressing emerging infectious diseases.[4][5]
Conceptual Mechanism: Enzyme Inhibition
Many quinoline-based drugs exert their therapeutic effect by inhibiting specific enzymes. The diagram below illustrates a conceptual model where a drug derived from the quinoline scaffold acts as a competitive inhibitor, binding to the active site of an enzyme and blocking the natural substrate.
Caption: Conceptual model of competitive enzyme inhibition by a quinoline-based drug.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling Ethyl 6-methoxyquinoline-3-carboxylate. The following guidelines are based on standard laboratory safety practices for similar chemical compounds.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at -20°C is recommended.[1]
Conclusion
Ethyl 6-methoxyquinoline-3-carboxylate is a strategically important molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the synthetic versatility of its functional groups, makes it an invaluable building block for the discovery of novel therapeutic agents. This guide has provided a technical framework for understanding its properties, synthesis, and applications. By adhering to the outlined scientific principles and safety protocols, researchers can effectively and safely utilize this compound to advance their drug discovery programs.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
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